molecular formula C13H15NO4 B194440 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid CAS No. 58899-27-7

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid

Cat. No. B194440
CAS RN: 58899-27-7
M. Wt: 249.26 g/mol
InChI Key: JLLAHJYNQOJXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an impurity of Cilostazol . It is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . Its molecular weight is 249.27 . The InChI code is 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 207-209°C . .

Scientific Research Applications

NMDA Receptor Antagonism

The compound, derived from kynurenic acid, shows antagonist activity at the glycine site on the NMDA receptor. It's indicated that the binding affinity and activity of these compounds are affected by the conformation and specific substituents at the 4-position, suggesting a nuanced interaction with the receptor site (Carling et al., 1992).

Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative, is utilized in the optical gating of synthetic ion channels. This functionality is leveraged to control the permselective transport of ionic species in aqueous solutions through nanochannels upon UV-light irradiation, indicating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Antimicrobial Activity

Certain derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting potential applications in combating microbial infections. The antimicrobial efficacy of these compounds is assessed through various structural modifications, indicating the importance of molecular structure in their biological activity (Hassanin & Ibrahim, 2012).

Antitumor Agents

Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown significant in vitro antitumor activity, suggesting that these compounds could serve as a new class of antitumor agents. Their efficacy has been compared to that of known drugs, providing a foundation for further exploration in cancer treatment (Alqasoumi et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLAHJYNQOJXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid

CAS RN

58899-27-7
Record name 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058899277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3DEA9SHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.